

19:0 Phosphatidylcholine (PC): A Technical Guide for Lipidomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19:0 PC

Cat. No.: B1262976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics, precision and accuracy are paramount. Among the vast array of lipid species, 19:0 Phosphatidylcholine (PC), also known as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, holds a unique and critical position. This technical guide provides an in-depth exploration of **19:0 PC**, detailing its structure, its role as an internal standard in lipidomics, relevant experimental protocols, and its biological context.

Chemical Structure and Properties

19:0 PC is a saturated phospholipid with the chemical formula $C_{46}H_{92}NO_8P$.^[1] It consists of a glycerol backbone esterified to two nonadecanoic acid molecules at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. Nonadecanoic acid is a saturated fatty acid with a 19-carbon chain, making it an odd-chain fatty acid.^{[2][3][4]} This structural feature is key to its utility in lipidomics.

The Role of 19:0 PC as an Internal Standard

The primary application of **19:0 PC** in lipidomics is as an internal standard for the quantification of other phospholipids, particularly phosphatidylcholines.^{[5][6][7]} Its suitability for this role stems from several key characteristics:

- **Low Endogenous Abundance:** Phospholipids containing odd-chain fatty acids like nonadecanoic acid are not highly abundant in most mammalian tissues. This ensures that the exogenously added **19:0 PC** standard can be clearly distinguished from naturally occurring lipids in the sample.
- **Chemical Similarity:** As a phosphatidylcholine, **19:0 PC** shares a similar chemical structure and ionization efficiency with other PC species being analyzed. This allows for accurate quantification by correcting for variations in sample extraction, processing, and instrument response.
- **Commercial Availability:** High-purity **19:0 PC** is readily available from commercial suppliers, ensuring consistency and reliability in experimental setups.[3]

Quantitative Data

While endogenous levels of **19:0 PC** are generally low, some studies have reported its detection in certain disease states. For instance, one study on type 2 diabetes mellitus (T2DM) observed markedly increased levels of PC (19:0/19:0) in the serum of T2DM patients compared to healthy controls.[8] Another study suggested a potential association between PC (19:0/19:0) and lung adenocarcinoma.[9] However, it is crucial to note that in many lipidomics studies, **19:0 PC** is intentionally added as an internal standard, and its measured concentration reflects this addition rather than its endogenous level.[5][7][10]

The following table summarizes the use of **19:0 PC** as an internal standard in various studies, highlighting the concentrations used.

Application	Sample Matrix	Concentration of 19:0 PC Standard	Reference
Osteoarthritis Biomarker Detection	Human Plasma	60 µg/mL	[5][7]
Rheumatoid Arthritis Lipid Profiling	Human Synovial Fluid	Not specified	[10]
Type 2 Diabetes Lipidomics	Human Serum	Not specified	[8]

Experimental Protocols

Accurate quantification of phospholipids using **19:0 PC** as an internal standard relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and analysis.

Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from studies performing lipidomics on human plasma and serum.

Materials:

- Plasma/Serum sample
- Internal Standard (IS) solution containing PC(19:0/19:0)
- Methanol (MeOH), HPLC grade
- Methyl-tert-butyl ether (MTBE), HPLC grade
- Ultrapure water
- Vortex mixer
- Centrifuge

Procedure:

- Thaw plasma/serum samples on ice.
- In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 20-50 μL).
- Add a defined volume of the internal standard solution containing a known concentration of PC(19:0/19:0).
- Add a volume of methanol (e.g., 150 μL) and vortex thoroughly for 30 seconds.

- Add a larger volume of MTBE (e.g., 500 μ L) and vortex for 10 minutes at 4°C.
- Add a volume of ultrapure water (e.g., 150 μ L) to induce phase separation.
- Vortex for 1 minute and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
- Dry the lipid extract under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The reconstituted lipid extract is then analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer.

Typical LC-MS Parameters:

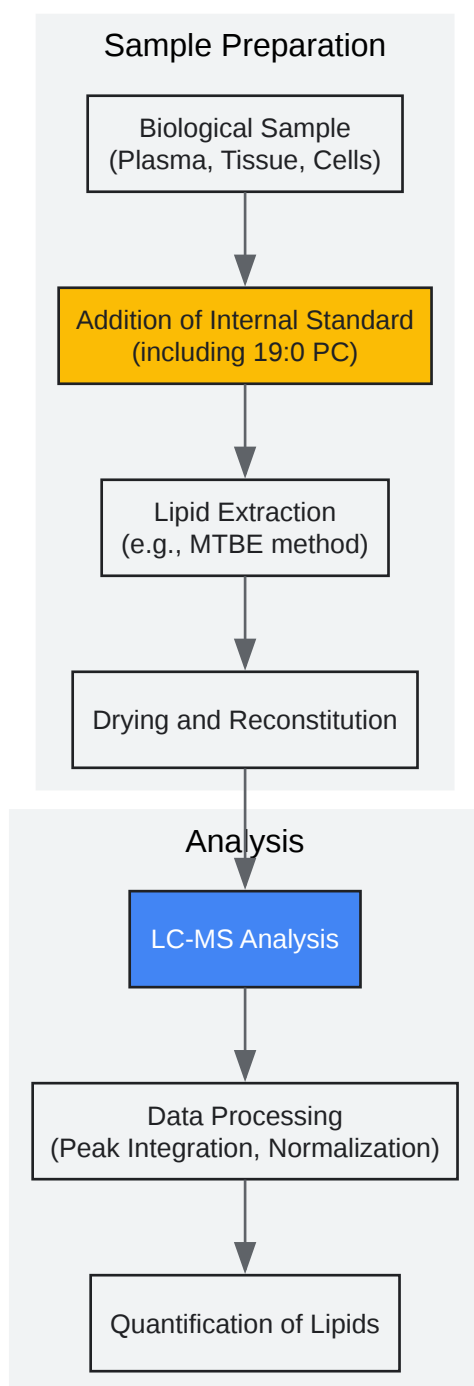
- Column: A C18 reversed-phase column is commonly used for separating different lipid species.
- Mobile Phases:
 - Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an additive like ammonium formate or formic acid.
 - Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.
- Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their polarity.
- Mass Spectrometry: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a wide range of lipid classes.

- Data Analysis: The peak area of the endogenous phospholipids is normalized to the peak area of the **19:0 PC** internal standard to calculate their concentrations.

Visualizations

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing **19:0 PC** as an internal standard.

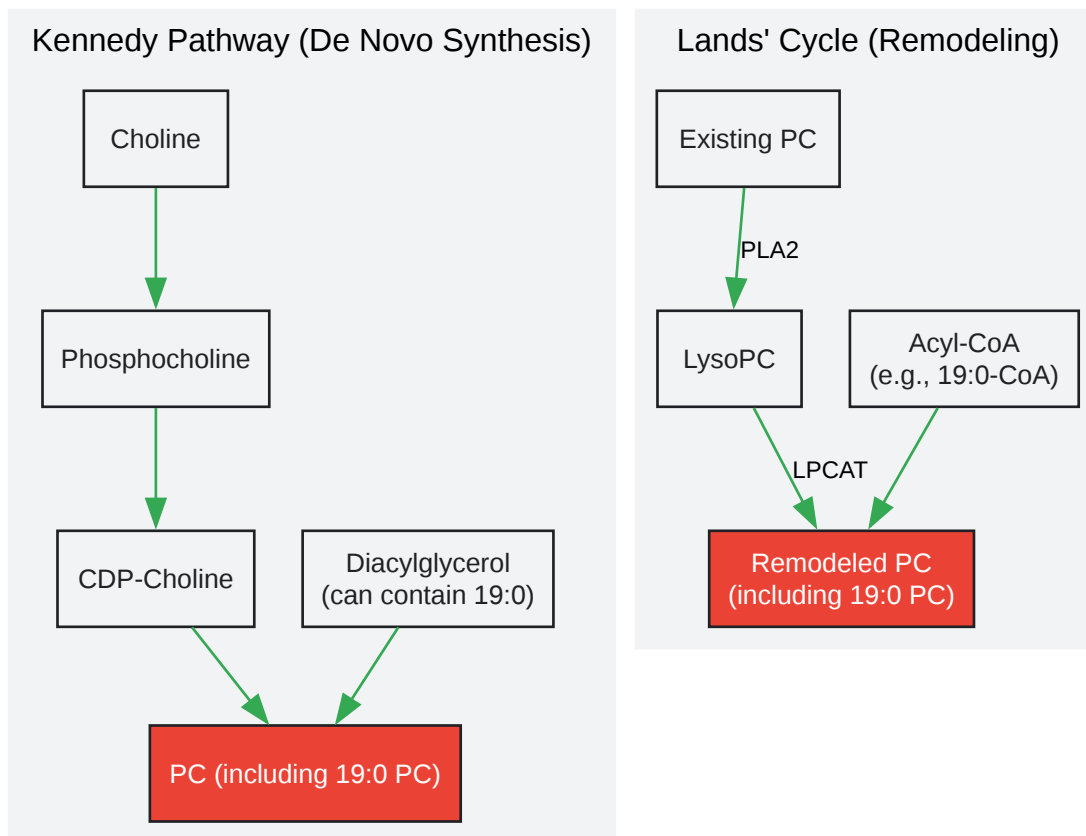


[Click to download full resolution via product page](#)

Caption: A generalized workflow for lipidomics analysis.

Phosphatidylcholine Biosynthesis Pathways

While a specific signaling pathway directly involving **19:0 PC** has not been extensively documented, it is synthesized and incorporated into membranes via the general phosphatidylcholine biosynthesis pathways. The two major pathways are the Kennedy pathway (de novo synthesis) and the Lands' cycle (remodeling). Odd-chain fatty acids like nonadecanoic acid can be incorporated during these processes.



Phosphatidylcholine Biosynthesis Pathways

[Click to download full resolution via product page](#)

Caption: Overview of Phosphatidylcholine Biosynthesis.

Biological Significance of Odd-Chain Fatty Acid Containing Phospholipids

The presence of odd-chain fatty acids in phospholipids, though in low amounts, is of growing interest. These lipids are derived from the diet or synthesized endogenously from propionyl-CoA.^[11] While the specific signaling roles of **19:0 PC** are not well-defined, the broader class of

odd-chain fatty acids has been linked to various physiological and pathological processes. For instance, elevated levels of odd-chain fatty acids have been associated with conditions like vitamin B12 deficiency and gut dysbiosis.[11] Conversely, some studies suggest that certain odd-chain fatty acids may have beneficial effects. Further research is needed to fully elucidate the specific functions of phospholipids containing nonadecanoic acid.

Conclusion

19:0 Phosphatidylcholine is an indispensable tool in the field of lipidomics, primarily serving as a robust internal standard for the accurate quantification of phosphatidylcholines and other phospholipids. Its low endogenous abundance and chemical similarity to other PCs make it an ideal choice for correcting experimental variability. While its direct role in specific signaling pathways remains an area for further investigation, its utility in advancing our understanding of the lipidome is undeniable. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of lipid metabolism in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. Human Metabolome Database: Showing metabocard for Nonadecanoic acid (HMDB0000772) [hmdb.ca]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 5. med.und.edu [med.und.edu]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]

- 9. Causal association of plasma lipidome with lung carcinoma and mediating role of inflammatory proteins: evidence from Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.healthmatters.io [blog.healthmatters.io]
- To cite this document: BenchChem. [19:0 Phosphatidylcholine (PC): A Technical Guide for Lipidomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262976#what-is-19-0-pc-in-lipidomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com